molecular formula C11H13NO4 B6269367 (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid CAS No. 1689987-07-2

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid

Cat. No. B6269367
CAS RN: 1689987-07-2
M. Wt: 223.2
InChI Key:
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Description

(1R,3S)-3-(Furan-2-amido)cyclopentane-1-carboxylic acid, also known as FACP, is a cyclopentane carboxylic acid derivative with a furan-2-amido group. It is a unique compound with a wide range of potential applications in chemical synthesis and scientific research.

Scientific Research Applications

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been used as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of pyrimidine nucleoside analogues. It has also been used as a substrate for the enzyme cyclopentanecarboxylic acid decarboxylase (CPD), which is involved in the metabolism of polycyclic aromatic hydrocarbons. Additionally, (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid has been used as a model compound in the study of enzyme-catalyzed reactions.

Mechanism of Action

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid acts as an inhibitor of DPD by competitively inhibiting the enzyme’s binding site. It has been shown to bind to the active site of the enzyme, preventing it from binding to its substrate and inhibiting its activity. (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid also acts as a substrate for CPD, which catalyzes the decarboxylation of the cyclopentane carboxylic acid group. The reaction is believed to involve the formation of an acyl-enzyme intermediate followed by the release of the decarboxylated product.
Biochemical and Physiological Effects
(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid can inhibit the growth of several cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an anti-microbial agent.

Advantages and Limitations for Lab Experiments

The use of (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid in laboratory experiments has several advantages. The compound is relatively easy to synthesize and the reaction conditions are mild. Additionally, the yield of the reaction is usually high, making it a cost-effective option for laboratory synthesis. However, there are some limitations to consider when using (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid in laboratory experiments. The compound is highly reactive and can react with other compounds, making it difficult to store and handle. Additionally, the compound is highly volatile and can evaporate quickly, making it difficult to measure accurately.

Future Directions

There are many potential future directions for research related to (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid. Further studies could be conducted to explore its potential as an anti-cancer and anti-microbial agent. Additionally, studies could be conducted to explore its potential as a substrate for other enzymes. Finally, studies could be conducted to explore its potential as an inhibitor of other enzymes.

Synthesis Methods

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid can be synthesized through a variety of methods. One commonly used method is a simple two-step synthesis involving the condensation of furan-2-carboxylic acid and ethyl cyanoacetate followed by cyclization of the intermediate product. The reaction conditions are mild and the reaction time is relatively short. The yield of the reaction is usually high, making this method a viable option for laboratory synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid involves the conversion of furan-2-carboxylic acid to furan-2-amide, followed by the coupling of the amide with (1R,3S)-cyclopentane-1-carboxylic acid.", "Starting Materials": [ "Furan-2-carboxylic acid", "Thionyl chloride", "Ammonia", "(1R,3S)-Cyclopentane-1-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Furan-2-carboxylic acid is converted to furan-2-chloride using thionyl chloride.", "Furan-2-chloride is then treated with ammonia to form furan-2-amide.", "(1R,3S)-Cyclopentane-1-carboxylic acid is activated with DCC and NHS in DMF to form an active ester intermediate.", "The active ester intermediate is then coupled with furan-2-amide in the presence of DIPEA to form the desired product, (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid.", "The product is purified using a combination of ethyl acetate and methanol, followed by recrystallization from water." ] }

CAS RN

1689987-07-2

Molecular Formula

C11H13NO4

Molecular Weight

223.2

Purity

90

Origin of Product

United States

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